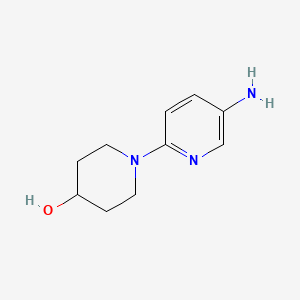
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
化学反応の分析
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazole or piperidine rings.
Reduction: This process can be used to reduce specific functional groups, altering the compound’s reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The compound’s unique structure allows it to modulate these targets effectively, resulting in various biological effects .
類似化合物との比較
- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-2-carboxylic acid
Comparison: Compared to its analogs, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid exhibits unique reactivity and biological activity due to the specific positioning of the carboxylic acid group. This positioning influences its interaction with molecular targets and its overall stability .
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in research and industrial applications.
特性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQOXDSSWJFEEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
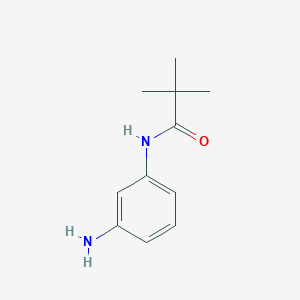



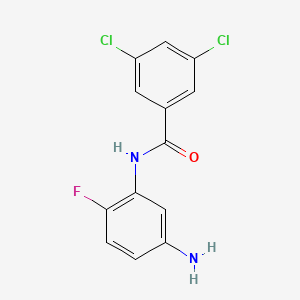
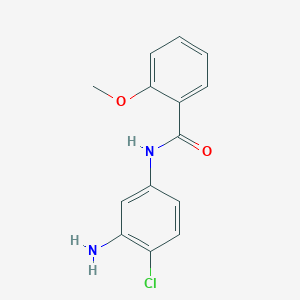
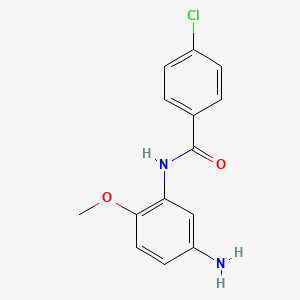
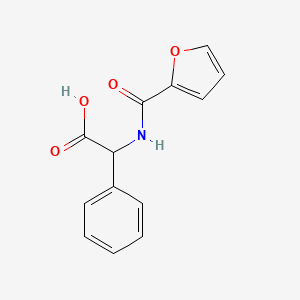
![1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)


![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)
